molecular formula C12H12BrNO2 B8358691 7-bromo-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one

7-bromo-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one

Cat. No.: B8358691
M. Wt: 282.13 g/mol
InChI Key: MHCLWSUZLYFNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-hydroxy-1-(propan-2-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

7-bromo-4-hydroxy-1-propan-2-ylquinolin-2-one

InChI

InChI=1S/C12H12BrNO2/c1-7(2)14-10-5-8(13)3-4-9(10)11(15)6-12(14)16/h3-7,15H,1-2H3

InChI Key

MHCLWSUZLYFNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)C(=CC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 7-bromo-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.5 g, 4.23 mmol) in sodium hydroxide (2M solution, 32 mL, 64 mmol) is heated to reflux. The reaction medium becomes homogeneous and, after 3 hours, a suspension is once again observed. 6 mL of NMP are added to homogenize, and the resulting mixture is than refluxed for 12 hours. The solution cooled to room temperature is poured into 6M hydrochloric acid solution to give a white precipitate, which is filtered off. After rinsing with water and drying the precipitate under vacuum, 1.1 g of a white solid are obtained (yield: 91%).
Name
ethyl 7-bromo-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydroquinoline-3-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

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